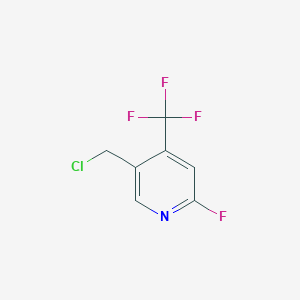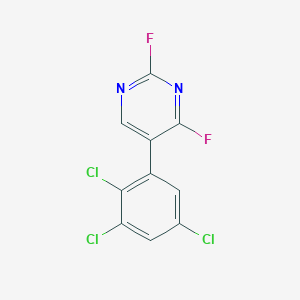
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,5-trichlorobenzonitrile with difluoropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
3,5-Difluoro-2,4,6-trinitrophenol: Another fluorinated compound with different functional groups and applications.
Uniqueness
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine is unique due to the specific arrangement of fluorine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H3Cl3F2N2 |
|---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
2,4-difluoro-5-(2,3,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl3F2N2/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14/h1-3H |
InChI-Schlüssel |
UGSLCVCTKSDAQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=CN=C(N=C2F)F)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




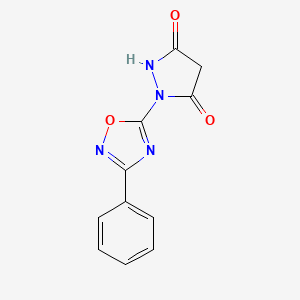
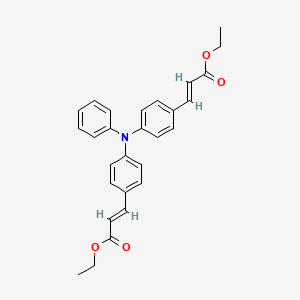
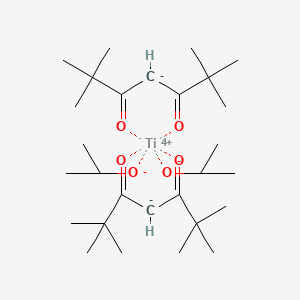

![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)

![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
![[1,2,4]Triazino[4,5-a]benzimidazole](/img/structure/B13112211.png)
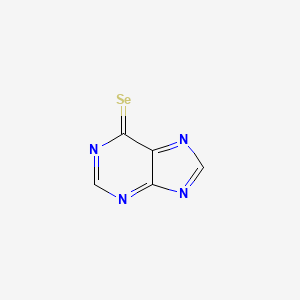

![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)
